4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone
CAS No.: 303995-64-4
Cat. No.: VC7111255
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.17
* For research use only. Not for human or veterinary use.
![4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone - 303995-64-4](/images/structure/VC7111255.png)
Specification
CAS No. | 303995-64-4 |
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Molecular Formula | C15H11Cl2N3O |
Molecular Weight | 320.17 |
IUPAC Name | 4-[(2,4-dichloroanilino)methyl]-2H-phthalazin-1-one |
Standard InChI | InChI=1S/C15H11Cl2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21) |
Standard InChI Key | MPXGMPRIJUTPCP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
4-[(2,4-Dichloroanilino)methyl]-1(2H)-phthalazinone (CAS: 303995-64-4) is a crystalline solid with the molecular formula and a molar mass of 320.17 g/mol . The compound’s structure comprises a phthalazinone backbone (a bicyclic system of benzene fused with a pyridazinone ring) substituted at the 4-position by a methylene group attached to a 2,4-dichloroaniline moiety (Figure 1). This substitution introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 320.17 g/mol | |
Density | 1.46 ± 0.1 g/cm³ (predicted) | |
pKa | 11.97 ± 0.40 (predicted) | |
Solubility | Limited in polar solvents; soluble in DMF, DMSO |
The dichloroaniline group enhances lipophilicity, as evidenced by the predicted density of 1.46 g/cm³ , while the phthalazinone core contributes to planar rigidity, facilitating π-π stacking interactions in solid-state configurations. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data confirm the presence of characteristic functional groups, including the carbonyl stretch at ~1670 cm⁻¹ and aromatic C-Cl vibrations near 750 cm⁻¹ .
Synthesis and Manufacturing Processes
The synthesis of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone involves multi-step protocols, often starting from phthalic anhydride or its derivatives. A representative route, adapted from Friedel-Crafts acylation methodologies , proceeds as follows:
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Friedel-Crafts Acylation: Reacting m-xylene with phthalic anhydride in the presence of a Lewis acid (e.g., AlCl₃) yields o-aroylbenzoic acid derivatives.
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Cyclization: Treatment with hydroxylamine hydrochloride converts the aroylbenzoic acid into a benzoxazinone intermediate.
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Nucleophilic Substitution: The benzoxazinone reacts with 2,4-dichloroaniline in the presence of a base (e.g., K₂CO₃) to introduce the methylene-linked aniline group.
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Purification: Column chromatography or recrystallization from ethanol affords the final product in yields of 60–75% .
Alternative approaches employ hydrazine monohydrate for cyclocondensation or utilize pre-functionalized phthalazinones subjected to N-alkylation with chloromethylated anilines . The choice of solvent (e.g., DMF, toluene) and temperature (80–120°C) critically influences reaction efficiency, with higher temperatures favoring ring closure but risking decomposition .
Physicochemical Properties
The compound’s physicochemical profile is shaped by its heteroaromatic core and halogenated substituents:
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Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C, consistent with rigid, planar structures .
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C) necessitates the use of aprotic solvents (e.g., DMSO) for biological assays .
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Acid-Base Behavior: The predicted pKa of 11.97 suggests weak basicity attributable to the phthalazinone’s NH group, which can participate in hydrogen bonding.
X-ray crystallography of analogous phthalazinones demonstrates a nearly coplanar arrangement between the dichloroaniline and phthalazinone moieties, with intermolecular hydrogen bonds stabilizing the crystal lattice .
Applications in Pharmaceutical Research
This compound serves as a versatile intermediate in medicinal chemistry:
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Kinase Inhibitor Development: Phthalazinones are explored as ATP-competitive inhibitors of kinases (e.g., EGFR, VEGFR), with the dichloroaniline group modulating selectivity .
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Prodrug Design: The hydrazide derivative (accessible via ester hydrolysis) can be conjugated to targeting moieties for site-specific drug delivery .
Ongoing research focuses on optimizing pharmacokinetic properties, particularly oral bioavailability, through structural modifications such as PEGylation or prodrug formulations .
Recent Advances and Future Perspectives
Recent innovations in phthalazinone chemistry include:
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Green Synthesis: Microwave-assisted reactions reduce reaction times from hours to minutes while improving yields .
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Computational Modeling: Density functional theory (DFT) calculations predict binding modes to biological targets, guiding rational drug design .
Future directions emphasize the development of halogenated phthalazinones for theranostic applications, leveraging chlorine’s role in positron emission tomography (PET) imaging . Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate these findings into clinical candidates.
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